Clindamycin - 18323-44-9

Clindamycin

Catalog Number: EVT-263836
CAS Number: 18323-44-9
Molecular Formula: C18H33ClN2O5S
Molecular Weight: 425.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clindamycin is a lincosamide antibiotic originally isolated from the bacterium Streptomyces lincolnensis. [] It is classified as a protein synthesis inhibitor, specifically targeting the 50S ribosomal subunit of bacteria. [, , ] This action disrupts the formation of peptide bonds, effectively halting bacterial protein synthesis and leading to bacterial death.

Classification

Clindamycin is classified as a lincosamide antibiotic. It is available in various formulations, including clindamycin hydrochloride and clindamycin phosphate, which are used for oral, topical, and parenteral administration. Its effectiveness against anaerobic bacteria and some protozoa distinguishes it from other antibiotics such as penicillins and cephalosporins.

Synthesis Analysis

The synthesis of clindamycin involves several key steps. One common method begins with lincomycin hydrochloride as the starting material. The process typically includes the following stages:

  1. Chlorination: Lincomycin hydrochloride undergoes chlorination using low-C halogenated hydrocarbons as solvents.
  2. Hydrolysis: The chlorinated product is then hydrolyzed with sodium hydroxide in an aqueous phase to yield clindamycin free base.
  3. Salt Formation: The free base is treated with hydrochloric acid in a solvent system (often acetone) to form clindamycin hydrochloride through crystallization.

In one specific patent method, the chlorination reaction is conducted at temperatures between 30°C to 50°C for 48 hours, followed by hydrolysis at 20°C to 40°C for approximately 5 to 6 hours before crystallization .

Molecular Structure Analysis

Clindamycin has the molecular formula C18H34ClN2O5SC_{18}H_{34}ClN_2O_5S and a molecular weight of approximately 406. The structure features a thioether linkage and a cyclic amine, contributing to its biological activity. The compound contains a chlorine atom, which is essential for its antibacterial properties.

Structural Characteristics

  • Core Structure: Clindamycin consists of a lincomycin backbone modified by the addition of a chlorine atom.
  • Stereochemistry: The molecule exhibits specific stereochemical configurations that are critical for its binding to bacterial ribosomes.
  • Functional Groups: Key functional groups include a methylthio group and an amine group, which enhance its solubility and activity .
Chemical Reactions Analysis

Clindamycin participates in several chemical reactions that are crucial for its synthesis and functionality:

  1. Formation of Peptide Bonds: Clindamycin inhibits peptide bond formation during protein synthesis by binding to the 50S ribosomal subunit.
  2. Hydrolysis Reactions: In vivo, clindamycin palmitate undergoes hydrolysis in the gastrointestinal tract to release active clindamycin.
  3. Metabolism: Clindamycin is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP3A5), producing metabolites such as clindamycin sulfoxide .
Mechanism of Action

Clindamycin exerts its antibacterial effects by binding reversibly to the 23S rRNA of the 50S ribosomal subunit in bacteria. This binding interferes with peptide bond formation during protein synthesis, leading to inhibition of bacterial growth. Depending on the concentration and type of bacteria, clindamycin can act as either a bacteriostatic or bactericidal agent.

Resistance Mechanisms

Resistance to clindamycin can arise through mutations in the rRNA binding site or through enzymatic modification by bacteria. Cross-resistance with other antibiotics such as macrolides can occur due to shared binding sites on the ribosome .

Physical and Chemical Properties Analysis

Clindamycin exhibits several notable physical and chemical properties:

  • Melting Point: Clindamycin hydrochloride has a melting point range of approximately 162°C to 163°C.
  • Solubility: It is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Stability: Clindamycin is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.

Pharmacokinetics

  • Absorption: Clindamycin is well absorbed after oral administration (approximately 90% bioavailability), with peak concentrations reached within one hour.
  • Distribution: It distributes widely throughout body tissues, including bones, but does not penetrate the central nervous system effectively .
Applications

Clindamycin is utilized in various clinical settings due to its broad spectrum of activity against anaerobic bacteria and certain gram-positive organisms. Its applications include:

  • Infections: Treatment of skin infections, respiratory tract infections, bone infections (osteomyelitis), and certain types of dental infections.
  • Topical Formulations: Used in dermatological preparations for acne treatment due to its anti-inflammatory properties.
  • Prophylaxis: Employed in patients allergic to penicillin for endocarditis prophylaxis during dental procedures.
Historical Development and Evolution of Clindamycin as a Therapeutic Agent

Discovery and Structural Derivatization from Lincomycin

Clindamycin’s origin traces to the natural compound lincomycin, first isolated in 1962 from Streptomyces lincolnensis strains found in soil near Lincoln, Nebraska. Researchers at the Upjohn Company (Kalamazoo, Michigan) identified lincomycin as a novel antibacterial agent with potent activity against Gram-positive pathogens. However, its relatively poor oral bioavailability and suboptimal pharmacokinetic profile motivated systematic chemical modifications [4] [10].

In 1966, pharmacochemists Barney J. Magerlein, Robert D. Birkenmeyer, and Fred Kagan achieved a breakthrough by replacing the 7(R)-hydroxyl group of lincomycin with a chlorine atom through an inversion of stereochemistry. This semisynthetic derivatization produced 7-chloro-7-deoxylincomycin—later named clindamycin. The chlorine substitution profoundly enhanced the molecule’s properties [10]:

  • Bioactivity: 4- to 8-fold increase in vitro antibacterial potency against staphylococci and streptococci
  • Lipophilicity: Improved tissue penetration and oral absorption (90% bioavailability versus 25–30% for lincomycin)
  • Acid Stability: Resistance to gastric degradation

Table 1: Structural Comparison of Lincomycin and Clindamycin

PropertyLincomycinClindamycin
Position 7 Substituent7(R)-hydroxyl7(S)-chloro
Oral Bioavailability~25–30%~90%
Relative Potency (S. aureus)1 (Reference)4–8×
Plasma Protein Binding70–80%90–95%
Molecular FormulaC₁₈H₃₄N₂O₆SC₁₈H₃₃ClN₂O₅S

The structural basis for clindamycin’s ribosomal binding was later elucidated through X-ray crystallography, revealing its specific interaction with the 23S rRNA of the bacterial 50S ribosomal subunit. The chlorine atom optimizes spatial orientation within the A-site of the peptidyl transferase center, sterically hindering peptide bond formation [6] [9].

Early Pharmacological Validation and FDA Approval Trajectory

Following its synthesis, clindamycin underwent rigorous preclinical and clinical evaluation. Early studies confirmed its bacteriostatic mechanism against susceptible strains, with concentration-dependent bactericidal activity observed for some anaerobes. Key pharmacological advantages emerged [1] [7]:

  • Rapid absorption after oral administration (peak serum concentrations within 45 minutes)
  • Extensive distribution into bone, abscesses, and soft tissues (excluding cerebrospinal fluid)
  • Metabolism primarily via hepatic CYP3A4 to N-desmethylclindamycin and clindamycin sulfoxide

Table 2: Key FDA Approvals for Clindamycin Formulations

YearDosage FormBrand Name(s)Indication ScopeApplication Type
1970Systemic (oral/IV)Cleocin®Serious anaerobic infectionsNDA
1980Topical (solution/gel)Cleocin T®Acne vulgarisSupplemental NDA
1999Vaginal ovulesCleocin®Bacterial vaginosisNDA (505(b)(1))
2021Vaginal thermosetting gelXaciato®Bacterial vaginosis (single dose)NDA

The U.S. Food and Drug Administration (FDA) granted initial approval for systemic clindamycin in 1970 based on efficacy against serious anaerobic respiratory, abdominal, and gynecological infections. This marked the first therapeutic application of a lincosamide antibiotic beyond lincomycin’s limited scope [8] [5].

Subsequent approvals expanded clindamycin’s formulations and indications:

  • Topical formulations (1980): Leveraging its anti-inflammatory effects against Cutibacterium acnes for acne management [6]
  • Vaginal suppositories/gels (1999–2021): Providing localized treatment for bacterial vaginosis with minimized systemic exposure [5] [2]
  • Pediatric solutions (1990s): Addressing pharmacokinetic differences in children with weight-based dosing [7]

Shifts in Clinical Utility: From Broad-Spectrum to Targeted Applications

Initially deployed as a broad-spectrum anti-infective, clindamycin’s role underwent significant refinement due to two converging factors: the emergence of bacterial resistance mechanisms and the recognition of its unique niche applications.

Resistance-Driven Narrowing

By the 1980s, widespread use precipitated resistance in previously susceptible organisms:

  • Methyltransferase (erm) Genes: Conferred MLSᴮ (macrolide-lincosamide-streptogramin B) cross-resistance via 23S rRNA methylation at A2058 [9]
  • Ribosomal Mutations: A2058G/U mutations in staphylococci and streptococci reduced binding affinity
  • Enzymatic Inactivation: Less common nucleotidylation mechanisms

This necessitated diagnostic tools like the "D-zone test" to detect inducible clindamycin resistance in erythromycin-resistant isolates, restricting empiric use [4] [6].

Targeted Therapeutic Niches

Clindamycin retained value in specific clinical contexts where its unique properties proved indispensable:

  • Anaerobic Infections: Remains a drug of choice for Bacteroides fragilis, Fusobacterium, and Prevotella spp. due to reliable tissue penetration [1] [4]
  • Acne Vulgaris: Topical clindamycin (often combined with benzoyl peroxide) persists as first-line therapy for inflammatory acne through dual suppression of C. acnes and neutrophil chemotaxis [6]
  • Toxin-Mediated Diseases: Critical adjunct in streptococcal/streptococcal toxic shock syndrome by inhibiting superantigen production [4]
  • Penicillin-Allergic Patients: Alternative for streptococcal/pharyngeal infections and surgical prophylaxis [1]
  • Parasitic Infections: Component of salvage regimens for malaria (with quinine) and babesiosis [4] [10]

Table 3: Evolution of Primary Clinical Applications Over Time

EraDominant ApplicationsEmerging Limitations
1970s–1980sBroad-spectrum Gram-positive coverage; Anaerobic infectionsMRSA resistance; C. difficile associations
1990s–2000sSurgical prophylaxis; Pelvic infections; AcneMLSᴮ resistance; Stewardship concerns
2010s–PresentTargeted anaerobic infections; Acne; Toxin-mediated diseases; Penicillin-allergic patientsResistance in B. fragilis; Need for D-zone testing

The drug’s role in antimicrobial stewardship programs further refined its use. Studies demonstrated that dosing interval optimization (e.g., 600 mg every 8 hours versus every 6 hours) maintained efficacy while reducing costs and selective pressure without compromising outcomes [3]. This exemplified a shift toward precision deployment rather than abandonment.

Innovation Through Structural Insights

Crystal structures of clindamycin bound to the S. aureus 50S ribosomal subunit (2017) revealed atomic-level interactions informing next-generation designs [9]:

  • The propyl-hygric acid moiety engages domain V of 23S rRNA
  • The α-methylthiolincosamine sugar occupies the A-site cleftThese insights enabled development of oxepanoprolinamide analogs like iboxamycin (currently investigational), which overcomes erm-mediated resistance through enhanced ribosomal binding while expanding Gram-negative coverage [10].

Properties

CAS Number

18323-44-9

Product Name

Clindamycin

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

Molecular Formula

C18H33ClN2O5S

Molecular Weight

425.0 g/mol

InChI

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+/m0/s1

InChI Key

KDLRVYVGXIQJDK-AWPVFWJPSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Solubility

63.7 [ug/mL] (The mean of the results at pH 7.4)
Water soluble

Synonyms

7 Chloro 7 deoxylincomycin
7-Chloro-7-deoxylincomycin
Chlolincocin
Chlorlincocin
Cleocin
Clindamycin
Clindamycin Hydrochloride
Clindamycin Monohydrochloride
Clindamycin Monohydrochloride, Monohydrate
Dalacin C
Hydrochloride, Clindamycin
Monohydrate Clindamycin Monohydrochloride
Monohydrochloride, Clindamycin
Monohydrochloride, Monohydrate Clindamycin

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.